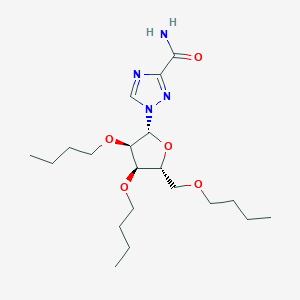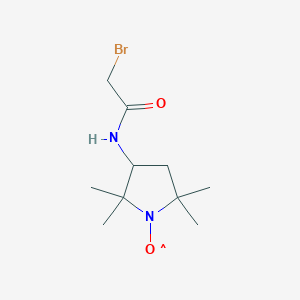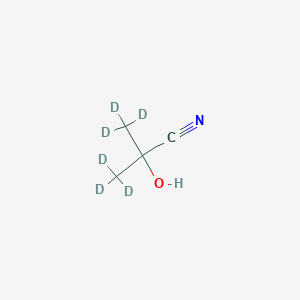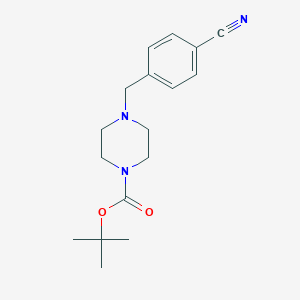
Tributylribavirin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylribavirin is a synthetic nucleoside analog that has gained significant attention in the scientific community due to its potential antiviral properties. It is a prodrug of ribavirin, which is an FDA-approved antiviral drug used to treat chronic hepatitis C. Tributylribavirin has been shown to have similar antiviral activity to ribavirin but with improved pharmacokinetic properties.
Wirkmechanismus
The exact mechanism of action of tributylribavirin is not fully understood, but it is believed to be similar to that of ribavirin. Ribavirin is a nucleoside analog that inhibits viral replication by interfering with the synthesis of viral RNA. It has been suggested that tributylribavirin may act as a prodrug of ribavirin, with the tributyl group helping to improve its pharmacokinetic properties.
Biochemische Und Physiologische Effekte
Tributylribavirin has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It is rapidly metabolized in the liver, with a half-life of approximately 3 hours. Tributylribavirin has been shown to have a similar safety profile to ribavirin, with no significant adverse effects observed in clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Tributylribavirin has several advantages for lab experiments, including its potent antiviral activity, broad-spectrum antiviral activity, and low toxicity. Additionally, tributylribavirin has improved pharmacokinetic properties compared to ribavirin, which may make it a more effective antiviral agent. However, tributylribavirin is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on tributylribavirin. One area of interest is the development of tributylribavirin as a treatment for emerging viral diseases, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of tributylribavirin and its potential as a prodrug of ribavirin. Finally, more research is needed to fully understand the safety and efficacy of tributylribavirin in clinical trials.
Synthesemethoden
Tributylribavirin can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis route involves the protection of the hydroxyl group on the ribavirin molecule, followed by the addition of tributyltin chloride to the protected ribavirin. The tributyl group is then deprotected to yield tributylribavirin.
Wissenschaftliche Forschungsanwendungen
Tributylribavirin has been studied extensively for its antiviral properties against a variety of viruses, including hepatitis C virus, respiratory syncytial virus, and human immunodeficiency virus. In vitro studies have shown that tributylribavirin has potent antiviral activity against these viruses, with similar or improved efficacy compared to ribavirin. Additionally, tributylribavirin has been shown to have a broad-spectrum antiviral activity against multiple strains of influenza virus.
Eigenschaften
CAS-Nummer |
101843-94-1 |
|---|---|
Produktname |
Tributylribavirin |
Molekularformel |
C20H36N4O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3,4-dibutoxy-5-(butoxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H36N4O5/c1-4-7-10-26-13-15-16(27-11-8-5-2)17(28-12-9-6-3)20(29-15)24-14-22-19(23-24)18(21)25/h14-17,20H,4-13H2,1-3H3,(H2,21,25)/t15-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
PHGTXFGCUSQWBU-WOCWXWTJSA-N |
Isomerische SMILES |
CCCCOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
SMILES |
CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
Kanonische SMILES |
CCCCOCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OCCCC)OCCCC |
Andere CAS-Nummern |
101843-94-1 |
Synonyme |
TB-ribavirin tributylribavirin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















